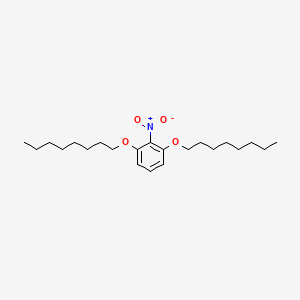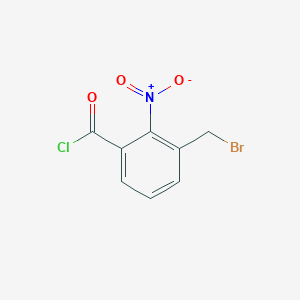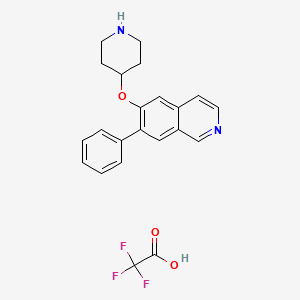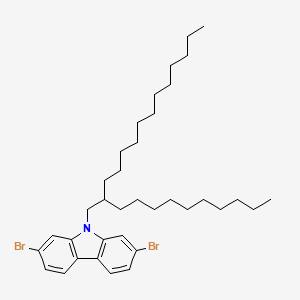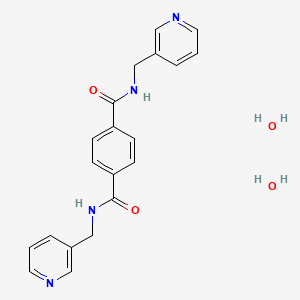
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide;dihydrate is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with two pyridin-3-ylmethyl groups and two carboxamide groups, with two water molecules of hydration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with pyridin-3-ylmethylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridin-3-ylmethyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the development of advanced materials with specific properties, such as catalysts and sensors.
作用機序
The mechanism by which 1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The pyridin-3-ylmethyl groups and carboxamide functionalities provide multiple binding sites, allowing the compound to interact with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and processes .
類似化合物との比較
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar structure but with pyridine-4-yl groups instead of pyridin-3-ylmethyl groups.
N,N’-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide: Another related compound with pyridin-2-yl groups.
Uniqueness
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide is unique due to the specific positioning of the pyridin-3-ylmethyl groups, which can influence its binding properties and reactivity. This structural feature allows for distinct interactions with metal ions and other molecules, making it valuable for specific applications in coordination chemistry and materials science.
特性
CAS番号 |
869989-57-1 |
|---|---|
分子式 |
C20H22N4O4 |
分子量 |
382.4 g/mol |
IUPAC名 |
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide;dihydrate |
InChI |
InChI=1S/C20H18N4O2.2H2O/c25-19(23-13-15-3-1-9-21-11-15)17-5-7-18(8-6-17)20(26)24-14-16-4-2-10-22-12-16;;/h1-12H,13-14H2,(H,23,25)(H,24,26);2*1H2 |
InChIキー |
ZSMYMZPHCGLVGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



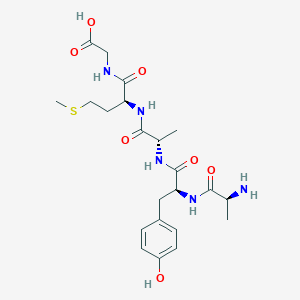
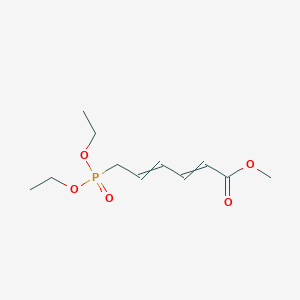
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
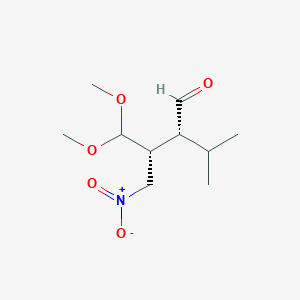
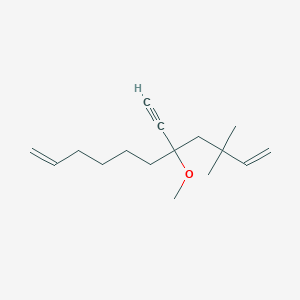
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

